Cortisone-d2
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Overview
Description
Cortisone-d2 is a deuterated form of cortisone, a glucocorticoid hormone produced by the adrenal cortex. It is used in scientific research to study the metabolism and pharmacokinetics of cortisone. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisone-d2 involves the incorporation of deuterium into the cortisone molecule. One common method is the catalytic hydrogenation of cortisone in the presence of deuterium gas. This process typically uses a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Cortisone-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to deuterated cortisol by the action of 11β-hydroxysteroid dehydrogenase.
Reduction: Reduction to deuterated tetrahydrocortisone by the action of 5α-reductase.
Substitution: Deuterium atoms can be replaced by hydrogen under certain conditions, although this is generally avoided in controlled experiments.
Common Reagents and Conditions
Oxidation: Uses reagents like NADP+ and 11β-hydroxysteroid dehydrogenase enzyme.
Reduction: Uses NADPH and 5α-reductase enzyme.
Substitution: Typically involves acidic or basic conditions that can facilitate the exchange of deuterium with hydrogen.
Major Products
Oxidation: Deuterated cortisol.
Reduction: Deuterated tetrahydrocortisone.
Substitution: Cortisone with varying degrees of deuterium incorporation.
Scientific Research Applications
Cortisone-d2 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of cortisone and its metabolites.
Biology: To study the metabolic pathways and enzyme kinetics of cortisone.
Medicine: In pharmacokinetic studies to understand the distribution, metabolism, and excretion of cortisone.
Industry: Used in the development of diagnostic assays and therapeutic monitoring tools.
Mechanism of Action
Cortisone-d2 exerts its effects by binding to the glucocorticoid receptor, similar to cortisone. This binding leads to the activation or repression of target genes involved in inflammation, immune response, and metabolism. The deuterium atoms do not significantly alter the biological activity of cortisone, allowing for accurate studies of its pharmacokinetics and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cortisol-d2: A deuterated form of cortisol, used similarly in research.
Prednisolone-d2: A deuterated form of prednisolone, another glucocorticoid.
Dexamethasone-d2: A deuterated form of dexamethasone, used in anti-inflammatory studies.
Uniqueness
Cortisone-d2 is unique in its specific application for studying cortisone metabolism and pharmacokinetics. Its deuterium labeling provides a distinct advantage in mass spectrometry, allowing for precise quantification and analysis without interference from endogenous cortisone.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,18+,19-,20-,21- |
InChI Key |
MFYSYFVPBJMHGN-MIBCFMPNSA-N |
Isomeric SMILES |
[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
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